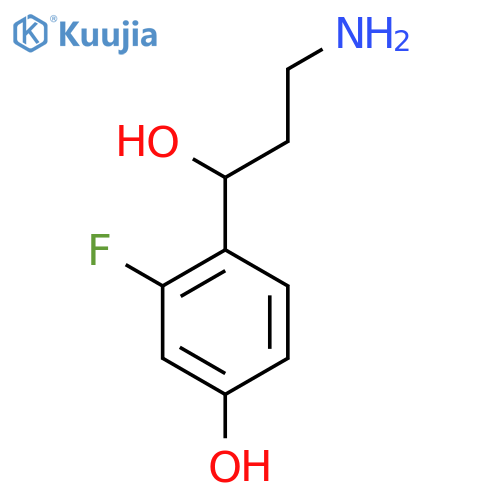Cas no 1540463-52-2 (4-(3-amino-1-hydroxypropyl)-3-fluorophenol)

1540463-52-2 structure
商品名:4-(3-amino-1-hydroxypropyl)-3-fluorophenol
4-(3-amino-1-hydroxypropyl)-3-fluorophenol 化学的及び物理的性質
名前と識別子
-
- 4-(3-amino-1-hydroxypropyl)-3-fluorophenol
- EN300-1822875
- 1540463-52-2
-
- インチ: 1S/C9H12FNO2/c10-8-5-6(12)1-2-7(8)9(13)3-4-11/h1-2,5,9,12-13H,3-4,11H2
- InChIKey: WFQMWSXMHMJVDF-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=CC=1C(CCN)O)O
計算された属性
- せいみつぶんしりょう: 185.08520679g/mol
- どういたいしつりょう: 185.08520679g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 157
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
4-(3-amino-1-hydroxypropyl)-3-fluorophenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1822875-0.25g |
4-(3-amino-1-hydroxypropyl)-3-fluorophenol |
1540463-52-2 | 0.25g |
$708.0 | 2023-09-19 | ||
| Enamine | EN300-1822875-0.05g |
4-(3-amino-1-hydroxypropyl)-3-fluorophenol |
1540463-52-2 | 0.05g |
$647.0 | 2023-09-19 | ||
| Enamine | EN300-1822875-5g |
4-(3-amino-1-hydroxypropyl)-3-fluorophenol |
1540463-52-2 | 5g |
$2235.0 | 2023-09-19 | ||
| Enamine | EN300-1822875-0.5g |
4-(3-amino-1-hydroxypropyl)-3-fluorophenol |
1540463-52-2 | 0.5g |
$739.0 | 2023-09-19 | ||
| Enamine | EN300-1822875-10.0g |
4-(3-amino-1-hydroxypropyl)-3-fluorophenol |
1540463-52-2 | 10g |
$3315.0 | 2023-05-23 | ||
| Enamine | EN300-1822875-1g |
4-(3-amino-1-hydroxypropyl)-3-fluorophenol |
1540463-52-2 | 1g |
$770.0 | 2023-09-19 | ||
| Enamine | EN300-1822875-10g |
4-(3-amino-1-hydroxypropyl)-3-fluorophenol |
1540463-52-2 | 10g |
$3315.0 | 2023-09-19 | ||
| Enamine | EN300-1822875-2.5g |
4-(3-amino-1-hydroxypropyl)-3-fluorophenol |
1540463-52-2 | 2.5g |
$1509.0 | 2023-09-19 | ||
| Enamine | EN300-1822875-1.0g |
4-(3-amino-1-hydroxypropyl)-3-fluorophenol |
1540463-52-2 | 1g |
$770.0 | 2023-05-23 | ||
| Enamine | EN300-1822875-5.0g |
4-(3-amino-1-hydroxypropyl)-3-fluorophenol |
1540463-52-2 | 5g |
$2235.0 | 2023-05-23 |
4-(3-amino-1-hydroxypropyl)-3-fluorophenol 関連文献
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
1540463-52-2 (4-(3-amino-1-hydroxypropyl)-3-fluorophenol) 関連製品
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
